Cy5-YNE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCASIAEYVOHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Functionalization of Cy5 Yne for Advanced Probes
Strategies for Alkyne Moiety Integration into Cyanine (B1664457) 5 Chromophores
The introduction of an alkyne group into the Cyanine 5 (Cy5) structure can be achieved through various synthetic routes, each offering distinct advantages. A common and straightforward approach involves a modular synthesis where functional groups are introduced in the final steps to avoid degradation. acs.org This often starts with a commercially available indolenine derivative to synthesize a carboxy-indolium precursor. nih.gov
One prevalent strategy is the post-synthesis conjugation of an alkyne moiety to a primary amine group on the Cy5 core structure. genelink.com This typically requires an additional modification step to introduce the amino group. genelink.com For example, a Cy5 NHS ester can be reacted with a primary amine that also contains an alkyne, effectively installing the desired functionality. nih.gov This method is advantageous as it often has minimal impact on the dye's photophysical properties.
Another strategy involves incorporating the alkyne group during the automated synthesis of oligonucleotides using a Cy5 phosphoramidite (B1245037) derivative. nih.gov This allows for the precise placement of the Cy5-YNE moiety at the 5' or 3' end, or even internally within the oligonucleotide sequence. genelink.comnih.gov The synthesis of these specialized phosphoramidites requires careful purification to ensure high coupling efficiency during automated DNA synthesis. nih.gov
Furthermore, the alkyne functionality can be introduced by reacting a Cy5 derivative with a molecule that already contains an alkyne. For instance, a Cy5 succinimidyl ester can be reacted with an amine-containing alkyne. nih.gov The choice of synthetic strategy is often dictated by the desired final application and the scale of the synthesis. acs.org
Chemical Modifications and Derivatization of this compound for Enhanced Reactivity
The terminal alkyne group of this compound serves as a versatile handle for a variety of chemical modifications, most notably "click chemistry" reactions. peptide.comlumiprobe.com This allows for the covalent attachment of this compound to biomolecules containing a complementary azide (B81097) group. lumiprobe.com
The most widely used click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction is highly efficient and specific, forming a stable triazole linkage between the this compound and the azide-modified molecule. vectorlabs.comlumiprobe.com The reaction proceeds under mild, aqueous conditions and is generally biocompatible, making it suitable for labeling sensitive biological samples. lumiprobe.cominterchim.fr
For applications where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. rsc.org In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as dibenzocyclooctyne (DBCO). rsc.orgthermofisher.com These strained alkynes react readily with azides without the need for a catalyst. rsc.org this compound can be derivatized with these strained alkynes to create probes for copper-free click chemistry.
Beyond click chemistry, the alkyne group can undergo other transformations. For example, the Glaser-Hay coupling can be used to link two terminal alkynes, which has been demonstrated to modify the spectral properties of fluorescent proteins. nih.gov Additionally, Sonogashira coupling can be employed to attach this compound to aryl or vinyl halides. rsc.org These various chemical modifications significantly expand the utility of this compound for a wide range of biological applications.
Enzymatic Synthesis and Functionalization of Biomolecules with this compound Conjugates
Enzymatic methods provide a highly specific and efficient means of conjugating this compound to biomolecules under mild, physiological conditions. nih.govrsc.org These techniques leverage the substrate specificity of enzymes to achieve site-specific labeling that is often difficult to accomplish with traditional chemical methods. nih.govrsc.org
One powerful approach is metabolic labeling, where cells are supplied with an unnatural monosaccharide or amino acid bearing an azide group. thermofisher.comnih.gov These azido-analogs are incorporated into newly synthesized glycans or proteins by the cell's own metabolic machinery. nih.govfrontiersin.org The incorporated azide then serves as a handle for conjugation with this compound via click chemistry. nih.gov For example, L-azidohomoalanine (AHA) can be used to label newly synthesized proteins, which can then be detected with an alkyne-derivatized fluorophore. thermofisher.com
Another strategy involves the use of specific enzymes to directly label proteins or DNA. For instance, DNA polymerase can incorporate dUTP-Cy5 into DNA through nick translation. jenabioscience.com Other enzymes, such as sortase A, microbial transglutaminase, and lipoic acid ligase, have been employed for site-specific protein labeling. nih.govrsc.orgnih.gov These enzymes recognize specific peptide sequences and catalyze the formation of a covalent bond between the target protein and a probe molecule, such as a this compound derivative. nih.govrsc.org
The formylglycine-generating enzyme (FGE) is another tool for enzymatic labeling. FGE recognizes a specific consensus sequence (CXPXR) and converts the cysteine residue to a formylglycine, which contains an aldehyde group. nih.gov This aldehyde can then be reacted with an aminooxy- or hydrazide-functionalized Cy5 probe. nih.gov These enzymatic approaches offer a high degree of control over the labeling process, enabling the creation of well-defined and functional bioconjugates. nih.govrsc.org
Bioconjugation Strategies Employing Cy5 Yne in Research
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5-YNE
The most prominent bioconjugation strategy involving this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne (on this compound) and an azide (B81097) group that has been introduced into a target biomolecule. nih.gov The reaction is highly efficient and bio-orthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological processes. nih.govglenresearch.com The key to this reaction is the use of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. jenabioscience.comwikipedia.org
Site-Specific Labeling of Peptides and Proteins via CuAAC
CuAAC enables the site-specific labeling of peptides and proteins with this compound, providing a method to attach the fluorescent probe at a predetermined location. This is achieved by first incorporating an azide-bearing unnatural amino acid into the protein's sequence. This can be done through solid-phase peptide synthesis or by engineering cells to incorporate these amino acids during protein expression. Once the azide handle is in place, it can be specifically reacted with this compound. This precision is critical for studies where the location of the label could affect protein function or for advanced imaging techniques. nih.govescholarship.org For example, labeling a specific lysine (B10760008) residue can be achieved by first modifying it to carry an azide group, followed by conjugation with this compound. nih.gov
Table 1: Methods for Site-Specific Azide Incorporation in Proteins for CuAAC
| Method | Description | Example Amino Acid | Application with this compound |
| Solid-Phase Peptide Synthesis | Direct incorporation of an azide-containing amino acid during chemical synthesis of peptides. | Fmoc-L-azidohomoalanine (Aha) | Fluorescent labeling of synthetic peptides for binding assays. |
| Amber Stop Codon Suppression | Genetic code expansion using an engineered tRNA/tRNA-synthetase pair to incorporate an unnatural amino acid in response to an amber stop codon (UAG). | p-Azido-L-phenylalanine (AzF) | Tracking protein localization and dynamics in living cells. |
| Post-Translational Modification | Enzymatic or chemical modification of a specific natural amino acid (e.g., lysine, tyrosine) to introduce an azide group. | N/A | Labeling native proteins without genetic modification. |
Conjugation of Oligonucleotides and Nucleic Acids Using CuAAC
This compound is widely used to label oligonucleotides and nucleic acids for applications in genetic analysis, diagnostics, and cellular imaging. To achieve this, an azide modification is incorporated into the DNA or RNA strand during automated solid-phase synthesis using an azide-modified phosphoramidite (B1245037) or a support. The resulting azide-functionalized oligonucleotide is then purified and reacted with this compound through CuAAC. lumiprobe.comglenresearch.com
A known challenge in this process is the potential for copper ions to cause damage to the DNA backbone. glenresearch.com This issue is effectively overcome by using copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), which protect the nucleic acid from degradation while accelerating the conjugation reaction. glenresearch.comglenresearch.com This method allows for the robust production of fluorescently labeled probes for techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).
Integration of this compound into Nanoparticle and Nanomaterial Constructs
The surface of nanoparticles and other nanomaterials can be functionalized with this compound to create highly fluorescent probes for advanced imaging and sensing applications. The process typically involves preparing the nanoparticle with surface-exposed azide groups. These azide-functionalized nanomaterials are then reacted with this compound via CuAAC to covalently attach the dye to their surface. ed.ac.uk This strategy has been used to label polymeric nanoparticles, quantum dots, and other constructs. The resulting fluorescent nanoparticles can be used for tracking drug delivery vehicles, imaging tumors, or as reporters in diagnostic assays.
Table 2: Examples of this compound Integration into Nanomaterials
| Nanomaterial | Azide Functionalization Method | Purpose of this compound Conjugation |
| Polymeric Micelles | Synthesis of a block copolymer containing an azide-functionalized monomer. | To track the biodistribution and cellular uptake of the micelles for drug delivery studies. |
| Silica (B1680970) Nanoparticles | Surface treatment with an azide-containing silane (B1218182) coupling agent. | To create stable, bright fluorescent probes for long-term cell tracking and bioimaging. |
| Gold Nanoparticles | Modification of the nanoparticle surface with an azide-terminated alkanethiol. | To develop fluorescent nanosensors for detecting specific biomolecules. |
Copper-Free Bioorthogonal Reactions with this compound
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst has driven the development of copper-free bioconjugation methods, which are better suited for labeling molecules in living systems. researchgate.netsigmaaldrich.comwikipedia.org These reactions are part of a class of chemistries known as bioorthogonal reactions, designed to occur within a biological environment without interfering with native processes. researchgate.net
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is the most common copper-free click chemistry reaction. The driving force for this reaction is not a metal catalyst but rather the high ring strain of a cyclooctyne (B158145) molecule. magtech.com.cn When an azide-modified molecule is mixed with a strained cyclooctyne, they rapidly and specifically react to form a stable triazole linkage. nih.gov
It is important to note a key distinction in reactants for this methodology. The terminal alkyne in this compound is not strained and therefore does not independently undergo SPAAC with an azide. Instead, the SPAAC reaction typically involves an azide-modified biomolecule reacting with a strained alkyne derivative of a fluorescent dye, such as Cy5-DBCO (Dibenzocyclooctyne). This approach allows for the fluorescent labeling of azide-containing biomolecules in living cells without the need for a toxic copper catalyst. sigmaaldrich.comnih.gov
Table 3: Comparison of Common Strained Alkynes Used in SPAAC
| Strained Alkyne | Abbreviation | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | High reactivity and stability; widely used for live-cell imaging. nih.gov |
| Bicyclo[6.1.0]nonyne | BCN | Good balance of reactivity and stability; smaller and more hydrophilic than DBCO. nih.gov |
| Difluorinated Cyclooctyne | DIFO | Very high reactivity due to electron-withdrawing fluorine atoms. wikipedia.orgnih.gov |
Metabolic Incorporation of Azide Tags for Subsequent this compound Labeling
Metabolic labeling is a sophisticated strategy to introduce chemical handles like azides into specific classes of biomolecules within living cells or organisms. nih.gov This is accomplished by providing cells with a precursor molecule—such as a sugar, amino acid, or nucleoside—that has been chemically modified to contain an azide group. nih.govresearchgate.net The cell's metabolic machinery processes this unnatural precursor and incorporates it directly into newly synthesized glycans, proteins, or nucleic acids. researchgate.netdocumentsdelivered.com
Once the azide tag is incorporated into a biomolecule, it serves as a target for conjugation. For labeling with this compound, the CuAAC reaction is employed. researchgate.net For example, cells can be cultured with an azide-modified sugar like N-azidoacetylmannosamine (ManNAz), which is metabolized and incorporated into cell surface glycans. nih.gov Subsequent treatment of these cells with this compound in the presence of a copper catalyst results in the specific fluorescent labeling of these glycans, allowing for their visualization. While this specific final step uses copper, the initial metabolic tagging is what enables the high degree of specificity. For a completely copper-free workflow, the azide-labeled cells would instead be treated with a strained alkyne probe (e.g., Cy5-DBCO) via SPAAC. nih.gov
Other Alkyne-Based Click Chemistries for this compound Bioconjugation
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for the bioconjugation of molecules like this compound, the cytotoxicity associated with the copper catalyst has prompted the development of alternative, copper-free click chemistry reactions. nih.govwikipedia.org These methods are particularly valuable for applications in living cells or whole organisms where the presence of a toxic metal catalyst is undesirable. sigmaaldrich.comnih.gov The principal alternative for conjugating an azide-functionalized biomolecule with a fluorescent probe is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC is a bioorthogonal reaction that proceeds without the need for an exogenous metal catalyst. The driving force for this reaction is the high ring strain of a modified cyclooctyne, which reacts rapidly and selectively with an azide-functionalized molecule to form a stable triazole linkage. sigmaaldrich.com For this reaction to occur, the terminal alkyne of this compound must be replaced with a strained cyclic alkyne. Consequently, researchers utilize derivatives of the Cy5 fluorophore that are pre-functionalized with strained alkynes such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO). nih.govresearchgate.net
The reaction between an azide-modified target and a strained-alkyne Cy5 derivative is highly efficient and can be performed under physiological conditions, making it a powerful tool for in vivo imaging and labeling. nih.govsigmaaldrich.com
Detailed Research Findings
Research has demonstrated the high efficiency of SPAAC for labeling various biomolecules with Cy5-strained alkyne conjugates in complex biological environments.
One study focused on the site-specific fluorescent labeling of RNA. mdpi.com Researchers incorporated azide-modified nucleotides into specific sites of an adenine (B156593) riboswitch RNA (riboA). They then used a DBCO-functionalized Cy5 (DBCO-Cy5) to label these sites via the SPAAC reaction. The results, analyzed by urea (B33335) polyacrylamide gel electrophoresis (Urea-PAGE), showed that as the concentration of DBCO-Cy5 increased, the amount of labeled RNA product also increased, reaching a maximum yield at a 500-750 fold molar excess of the dye. Further analysis confirmed that the reaction efficiency approached 100%, enabling precise and highly effective labeling of different structural regions of the RNA. mdpi.com
In another application, SPAAC was used for the site-specific labeling of an antibody fragment (HerFab-L177AF) that was genetically engineered to contain an azide-bearing unnatural amino acid. nih.gov The azide-modified antibody fragment was reacted with a Cy5.5-linked aza-dibenzocyclooctyne derivative (Cy5.5-ADIBO). The conjugation reaction proceeded for 6 hours at 37 °C in a phosphate (B84403) buffer. Analysis by SDS-PAGE and fluorescence imaging confirmed the successful and specific conjugation of the Cy5.5 probe to the mutant antibody fragment, with no labeling observed on the wild-type fragment. Electrospray ionization mass spectrometry (ESI-MS) further verified the precise addition of the probe. nih.gov
These findings highlight the utility of copper-free click chemistry for attaching Cy5 fluorophores to specific biological targets, overcoming the limitations of copper-catalyzed reactions for in vivo studies.
Interactive Data Table: Research Applications of SPAAC with Cy5-Strained Alkyne Conjugates
| Target Biomolecule | Cy5 Conjugate | Key Reaction Conditions | Analytical Method | Observed Outcome | Reference |
| Adenine riboswitch RNA (riboA) with azido-UTP | DBCO-Cy5 | 500–750x molar excess of DBCO-Cy5 | Urea-PAGE, RP-HPLC | Reaction efficiency approached 100% | mdpi.com |
| Antibody fragment (HerFab-L177AF) with azide-amino acid | Cy5.5-ADIBO | 6 hours at 37 °C, pH 7.0 | SDS-PAGE, ESI-MS | Specific conjugation to the mutant antibody fragment was confirmed | nih.gov |
Advanced Bioimaging and Fluorescent Sensing Applications of Cy5 Yne
In Vitro and Ex Vivo Cellular and Tissue Imaging with Cy5-YNE Probes
The click chemistry compatibility of this compound allows for the creation of targeted fluorescent probes for cellular and tissue imaging. By conjugating this compound to biomolecules that selectively interact with specific cellular components or processes, researchers can visualize these targets with high specificity. The resulting Cy5-labeled conjugates can be applied in various in vitro and ex vivo imaging applications to study cellular structures, molecular localization, and biological events.
High-Resolution Confocal Microscopy and Super-Resolution Imaging with this compound
Cy5-based dyes, including this compound conjugates, are widely utilized in advanced microscopy techniques due to their favorable spectral properties and photostability compared to some other fluorophores ontosight.aiacs.org. Confocal microscopy, which provides optical sectioning for high-resolution imaging of thick samples, benefits from the far-red emission of Cy5, reducing light scattering and autofluorescence evidentscientific.com. Cy5 is efficiently excited by common laser lines such as 633 nm, 647 nm, or 650 nm, offering versatility in instrument choice evidentscientific.comresearchgate.net.
Furthermore, Cy5 is a well-established fluorophore in super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) wikipedia.orgnih.gov. These techniques overcome the diffraction limit of light, achieving resolutions down to tens of nanometers nih.govlistarfish.it. In STORM, Cy5 can be used as a photoswitchable reporter dye, often paired with an activator fluorophore like Cy3 wikipedia.orgmicroscopyu.com. The ability of Cy5 to be switched between fluorescent and dark states is crucial for sequentially activating and localizing individual molecules, which is the fundamental principle of these super-resolution methods microscopyu.comfsu.edu. The high photon yield of cyanine (B1664457) dyes like Cy5 contributes to the localization precision in single-molecule localization microscopy nih.govlistarfish.it. While direct studies explicitly detailing this compound in these super-resolution modalities are not extensively highlighted, the inherent Cy5 fluorophore and the ability to precisely label targets via the alkyne group make this compound conjugates highly suitable for such applications.
Fluorescence Signal Detection and Unmixing in Complex Biological Samples
Imaging complex biological samples often involves labeling multiple targets simultaneously with different fluorophores. The distinct spectral properties of Cy5, with its far-red emission, are advantageous for multicolor imaging experiments. Its emission profile is significantly separated from commonly used green and red fluorophores, facilitating the separation of fluorescence signals evidentscientific.com.
Fluorescence unmixing is a computational technique used to separate overlapping emission spectra from multiple fluorophores in a single image. Cy5's well-separated emission spectrum aids in the effective unmixing of signals when used in combination with other spectrally distinct dyes. This allows for the simultaneous visualization and analysis of multiple labeled targets within the same cellular or tissue sample, providing insights into their spatial relationships and interactions. The use of Cy5 in triple or quadruple labeling experiments with dyes like FITC and LRSC has been demonstrated, highlighting its utility in multiplexed imaging imagej.net.
Imaging of 3D Cell Cultures and Multicellular Tumor Spheroids
Three-dimensional (3D) cell cultures and multicellular tumor spheroids (MCTS) are increasingly used as more physiologically relevant models compared to traditional 2D cell cultures. Imaging these thicker, more complex structures presents challenges, including light penetration and scattering. The far-red fluorescence of this compound probes is beneficial in this context as longer wavelengths penetrate deeper into tissues with less scattering and absorption compared to visible light ontosight.ai.
This compound's clickable handle allows for the labeling of specific molecules within 3D cell cultures or spheroids, such as extracellular matrix components, cell surface receptors, or intracellular targets, after appropriate probe design and delivery. Confocal microscopy, often used for imaging 3D samples, can be combined with this compound probes to obtain high-resolution images of cellular organization, protein distribution, and cellular processes within these complex structures. While specific examples of this compound imaging in 3D cultures or spheroids were not prominently found, the established use of Cy5-labeled probes in tissue imaging and the advantages of far-red fluorescence in thicker samples support the potential of this compound in these applications researchgate.netnih.gov.
Ratiometric Fluorescence Sensing and Biosensor Development with this compound
Ratiometric fluorescence sensing is a technique that utilizes the change in the ratio of fluorescence intensities at two different wavelengths to quantify the concentration of an analyte or sense an environmental change. This approach is often more robust than intensiometric sensing (which relies on a change in single wavelength intensity) as it can compensate for variations in probe concentration, excitation intensity, and detector sensitivity nih.govnih.gov. Cy5, and by extension this compound, can be incorporated into the design of ratiometric chemosensors and biosensors.
Design and Mechanism of this compound-Based Chemosensors
This compound's alkyne group provides a convenient handle for conjugating the Cy5 fluorophore to a recognition element that interacts specifically with a target analyte or responds to an environmental change. The design of this compound-based chemosensors typically involves linking the this compound to a molecule that undergoes a conformational or chemical change upon binding to the target, which in turn affects the fluorescence properties of the Cy5 dye.
One common mechanism for ratiometric sensing involves Förster Resonance Energy Transfer (FRET) or Through-Bond Energy Transfer (TBET) between the Cy5 fluorophore and another reporter or quencher molecule. nih.govdigitellinc.com. In a FRET-based design, a change in the distance or orientation between Cy5 and a FRET partner upon analyte binding leads to a change in energy transfer efficiency, resulting in a measurable change in the ratio of fluorescence intensities from the two dyes nih.gov. For instance, Cy5 has been used as an energy acceptor in FRET-based biosensors digitellinc.com. In TBET-based systems, the electronic interaction through a covalent bond is exploited nih.govdigitellinc.com. Studies have shown the creation of Cy5-cassettes where Cy5 acts as an energy acceptor from UV-absorbing donors, enabling ratiometric sensing with a single excitation wavelength nih.govnih.govdigitellinc.com. While these studies discuss Cy5 cassettes generally, the alkyne handle of this compound allows for the synthesis of similar constructs where the alkyne is used for conjugation to the energy donor or recognition element.
The mechanism of detection relies on the analyte-induced perturbation of the electronic environment or spatial arrangement of the this compound within the sensor construct, leading to a predictable change in its fluorescence intensity or spectrum relative to a reference signal.
Detection of Specific Molecular Analytes and Environmental Factors
This compound-based chemosensors can be designed for the detection of a variety of molecular analytes and environmental factors. By selecting appropriate recognition elements, probes can be developed to detect ions (e.g., metal ions), small molecules, or biomolecules (e.g., proteins, enzymes, nucleic acids). The clickable nature of this compound is particularly useful for creating bioconjugates that can target specific molecules in biological systems.
For example, if a molecule that selectively binds to a particular metal ion is conjugated to this compound, the binding event could induce a change in Cy5 fluorescence, allowing for ratiometric detection of the ion concentration. Similarly, conjugating this compound to a substrate of an enzyme could lead to a change in fluorescence upon enzymatic cleavage, enabling the sensing of enzyme activity.
Förster Resonance Energy Transfer (FRET) Studies Employing this compound as a Spectroscopic Partner
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process occurring between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm) koreascience.kracs.org. This energy transfer is highly sensitive to the distance between the donor and acceptor, following an inverse sixth power relationship koreascience.kr. FRET efficiency can be determined by measuring changes in the fluorescence intensity or lifetime of the donor in the presence and absence of the acceptor koreascience.kr.
Cy5, the core fluorophore of this compound, is commonly used as a FRET acceptor, often paired with a suitable donor like Cy3 acs.orgresearchgate.netgatech.edu. The distance range for efficient energy transfer between a Cy3/Cy5 pair is approximately 1-7.5 nm acs.org. Studies have utilized Cy3/Cy5 FRET to investigate various biological processes, including conformational changes in RNA, protein-ligand binding, and interactions within macromolecular complexes koreascience.kracs.org. For instance, FRET between Cy3 and Cy5 labeled RNA molecules has been used to study the conformational changes of 16S rRNA and ribozyme kinetics acs.org. The distance between fluorescent dyes determined by FRET represents an average value, especially when the binding site of one of the dyes can vary koreascience.kr.
While this compound's specific application in FRET studies is not extensively detailed in the search results, the properties of its Cy5 core make it a suitable acceptor in FRET pairs when conjugated to a molecule of interest via its alkyne group and click chemistry. The ability to site-specifically label molecules with this compound through click chemistry can be advantageous for precisely positioning the acceptor in FRET constructs.
Spectral Imaging and Unmixing Methodologies in this compound Applications
Spectral imaging is a technique that combines imaging with fluorescence spectroscopy, capturing fluorescence emission across a range of wavelengths for each pixel in an image spie.org. This allows for the separation of signals from multiple fluorophores with overlapping emission spectra, a process known as spectral unmixing linealibera.ltamazonaws.com. Spectral unmixing algorithms use the known emission spectra of individual fluorophores to determine the contribution of each fluorophore to the total signal in each pixel linealibera.lt.
Cy5, with its distinct far-red emission spectrum, is a suitable fluorophore for use in spectral imaging applications, particularly in multicolor experiments where its signal needs to be differentiated from other dyes jacksonimmuno.com. The low autofluorescence in the far-red region further enhances the utility of Cy5 in biological spectral imaging thermofisher.com.
While direct information on spectral imaging and unmixing specifically with this compound is limited in the provided results, the click chemistry handle of this compound allows for its conjugation to various biomolecules, enabling their visualization and analysis using spectral imaging techniques. The resulting conjugates would exhibit the characteristic Cy5 spectrum, which can then be unmixed from other spectrally distinct fluorophores in a multiplexed experiment. The efficiency of spectral unmixing is generally higher when the emission spectra of the fluorophores are more distinct linealibera.lt.
Exploiting Cy5 Photoconversion for Advanced Microscopy and Single-Particle Tracking
Cyanine dyes, including Cy5, can undergo reversible photoconversion between a fluorescent state and a dark state upon illumination with specific wavelengths acs.orgnih.gov. This photoswitchable behavior is particularly useful in advanced microscopy techniques, such as super-resolution microscopy and single-molecule imaging acs.orgnih.govfsu.edu.
The photoconversion of Cy5 can occur upon illumination with red light and is facilitated by the presence of a primary thiol nih.gov. This process can lead to the formation of a dark state, which mass spectrometry suggests is a thiol-cyanine adduct nih.gov. Subsequent UV illumination can recover the fluorescent state acs.orgnih.gov. This reversible switching allows for the stochastic activation of a sparse subset of fluorophores, enabling their localization with high precision, a principle exploited in techniques like STORM (Stochastic Optical Reconstruction Microscopy) fsu.edu.
Furthermore, the photoconversion of Cy5 can result in the formation of blueshifted photoproducts, such as Cy3, which can emit at shorter wavelengths nih.govuni-wuerzburg.de. While this "photoblueing" effect can potentially complicate multicolor imaging and FRET studies due to spectral overlap, it can also be intentionally exploited nih.govuni-wuerzburg.demdpi.com. The photoconversion of Cy5 to Cy3 upon photoexcitation has been utilized as a method for high-density single-particle tracking in living cells without the need for UV illumination or cell-toxic additives nih.gov.
Cy5 Yne in Molecular and Cellular Biology Research
Investigation of Protein Dynamics and Intermolecular Interactions
Fluorescent labeling is a key technique for studying protein dynamics and interactions. Cy5-YNE can be used to label proteins containing azide (B81097) handles, which can be introduced through various methods, including the incorporation of non-canonical amino acids or metabolic labeling strategies acs.org. Once labeled, the Cy5 fluorophore allows for the visualization and tracking of proteins.
Studies using Cy5 and similar cyanine (B1664457) dyes have explored their interactions with lipid bilayers, which can influence the dynamics of labeled membrane proteins nih.govnih.gov. Molecular dynamics simulations have shown that Cy5 can interact directly with lipid bilayers through electrostatic and hydrophobic interactions, leading to membrane partitioning nih.govnih.gov. These interactions can affect the structure and dynamics of membrane proteins, highlighting the importance of considering the potential impact of the fluorophore itself on the system being studied nih.govnih.gov.
Fluorescence correlation spectroscopy (FCS) is another technique used to investigate protein dynamics, and studies have utilized Cy5-like dyes to probe protein interactions pnas.org. These studies can reveal transient interactions between proteins and dyes, affecting diffusion rates and providing insights into protein behavior pnas.org.
Fluorescent Labeling of Nucleic Acids for Transcriptomic and Genomic Studies
This compound can be employed for the fluorescent labeling of nucleic acids, including DNA and RNA. This is particularly useful in transcriptomic and genomic research where visualization and quantification of specific sequences are required ontosight.aisbsgenetech.comresearchgate.net.
Labeling of RNA can be achieved by incorporating modified nucleotides during in vitro transcription. For instance, Cy5-labeled UTP can be efficiently incorporated into RNA probes using enzymes like T7 RNA polymerase jenabioscience.comnih.gov. The extent of labeling can be controlled by adjusting the ratio of labeled to unlabeled nucleotides in the reaction mixture nih.gov. These labeled RNA probes are then suitable for applications such as in situ hybridization and Northern blot experiments jenabioscience.comcreative-biogene.com.
In genomic studies, Cy5-labeled probes are used in techniques like microarray analysis and fluorescence in situ hybridization (FISH) to detect and quantify target DNA sequences ontosight.aisbsgenetech.com. The bright fluorescence of Cy5 in the red region facilitates sensitive detection with minimal background interference ontosight.ai.
Applications in Flow Cytometry and High-Throughput Screening Methodologies
Flow cytometry is a powerful technique for analyzing large cell populations based on their fluorescent properties drugdiscoverynews.com. Cy5's emission in the far-red spectrum is advantageous for flow cytometry as it reduces overlap with the emission of many cellular autofluorescent molecules ontosight.ai. This compound can be used to label cellular components or target molecules with azide groups, enabling their detection and quantification by flow cytometry genetoprotein.com.
High-throughput screening (HTS) methodologies are widely used in drug discovery and require rapid and sensitive detection methods bio-rad.com. Flow cytometry, particularly high-throughput flow cytometry, has become a valuable tool in HTS due to its ability to rapidly analyze thousands of cells per second and provide multiparametric data drugdiscoverynews.combio-rad.comgenedata.com. This compound, through its click chemistry compatibility, can be integrated into HTS workflows for labeling and detecting specific cellular targets or processes, allowing for efficient screening of compound libraries bio-rad.comresearchgate.netescholarship.org.
Bioorthogonal Approaches for Cell Tracking and Fate Studies in Preclinical Models
Bioorthogonal chemistry, including the reactions involving alkynes like that in this compound, is crucial for labeling molecules and cells within living systems with minimal interference to native biological processes reading.ac.ukacs.orgrsc.org. This is particularly valuable for cell tracking and fate studies in preclinical models.
Cells can be metabolically engineered to display azide groups on their surface or within specific cellular components reading.ac.ukacs.orgrsc.org. Subsequently, this compound can be introduced to selectively label these azide-modified cells via click chemistry nih.gov. The resulting fluorescently labeled cells can then be tracked in vivo using fluorescence imaging techniques, often in the near-infrared (NIR) range where Cy5 emits, allowing for deeper tissue penetration and reduced autofluorescence nih.govnih.gov.
Studies have demonstrated the use of Cy5.5 (a related cyanine dye with similar properties) conjugated to dibenzylcyclooctyne (DBCO) for bioorthogonal labeling and tracking of T-cells in preclinical models nih.gov. This approach allowed for non-invasive tracking of T-cells and correlation of their localization with therapeutic efficacy in tumor models nih.gov. Such methods provide valuable insights into cell migration, distribution, and survival in vivo rsc.orgnih.gov.
Development of Reporter Enzyme Fluorescence Systems Utilizing this compound Conjugates
Reporter enzyme fluorescence (REF) systems utilize enzymatic activity to generate a fluorescent signal, often for detecting specific biological targets or processes nih.govnih.govresearchgate.net. This compound can be used in the development of fluorogenic substrates for such systems.
In a typical REF system, a non-fluorescent substrate is designed where a fluorophore (like Cy5) is quenched by a nearby molecule nih.govnih.gov. This substrate contains a recognition site for a specific enzyme. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable fluorescence signal nih.govnih.gov.
While this compound itself is a fluorescent dye, it can be conjugated to a quencher and an enzyme-cleavable linker to create a fluorogenic substrate. For example, Cy5 has been used in the development of substrates for detecting β-lactamase activity in Mycobacterium tuberculosis nih.govnih.govresearchgate.netacs.org. These substrates, often containing a β-lactam ring, are non-fluorescent until cleaved by β-lactamase, releasing the fluorescent Cy5 moiety nih.govnih.gov. This allows for the detection and quantification of bacteria based on their enzymatic activity nih.govnih.govresearchgate.net. The use of Cy5 in such systems provides a near-infrared readout suitable for imaging in complex biological environments, including live animals nih.govnih.govresearchgate.net.
Emerging Research Directions and Future Perspectives of Cy5 Yne
Expansion of Bioorthogonal Reaction Toolbox for Cy5-YNE Conjugation
This compound is primarily recognized as a reagent for click chemistry, specifically designed to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-tagged molecules. nih.gov This reaction forms a stable triazole linkage, enabling the labeling of peptides, proteins, and oligonucleotides. nih.gov
While CuAAc is a widely used method, the presence of copper can be cytotoxic, limiting its application in live cells and organisms. This has driven the exploration and expansion of the bioorthogonal reaction toolbox for conjugating alkyne-functionalized dyes like this compound. Bioorthogonal reactions are characterized by their ability to occur within complex biological environments without interfering with native biochemical processes. fishersci.canih.govsigmaaldrich.comnih.gov
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent copper-free click chemistry alternative that is highly suitable for biological systems. fishersci.fi This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react with azides without the need for a cytotoxic metal catalyst. sigmaaldrich.comfishersci.fi While this compound itself contains a linear alkyne, the broader context of expanding the bioorthogonal toolbox for cyanine (B1664457) dyes involves developing or utilizing Cy5 derivatives equipped with alternative bioorthogonal handles. For instance, Cy5-functionalized azide (B81097) derivatives have been synthesized for use in SPAAC with cyclooctynes. fishersci.fiontosight.ai
Beyond azide-alkyne cycloadditions, other bioorthogonal reactions are being investigated for potential conjugation strategies. These include the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO), Staudinger ligation, and thiol-yne chemistry. fishersci.casigmaaldrich.comnih.govfishersci.fiamericanelements.comfishersci.fiereztech.comnih.gov The development of Cy5 conjugates compatible with these diverse reactions would significantly expand the possibilities for site-specific labeling and modification of biomolecules in various biological contexts. For example, Cy5 derivatives conjugated to tetrazines have been explored for IEDDA reactions. nih.gov Similarly, thiol-yne reactions, a type of click chemistry, offer another avenue for conjugation by reacting alkynes with thiols under appropriate conditions. fishersci.fiereztech.comnih.gov
The ongoing development of new bioorthogonal reaction pairs with improved kinetics, biocompatibility, and functional group tolerance is crucial for advancing the capabilities of fluorescent probes like this compound. This expansion allows for greater flexibility in experimental design and enables labeling strategies tailored to specific biological targets and environments.
Integration of this compound in Multimodal Imaging and Diagnostic Platforms
Cy5 is a widely used near-infrared fluorescent dye due to its favorable spectral properties, including excitation and emission in the far-red region, which minimizes autofluorescence from biological samples. nih.govfishersci.finih.govcenmed.comnih.gov The alkyne handle in this compound provides a convenient point for conjugating the dye to various biomolecules or nanomaterials, paving the way for its integration into multimodal imaging and diagnostic platforms.
Multimodal imaging combines two or more imaging techniques to leverage their complementary strengths, providing more comprehensive information than individual modalities alone. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.calabsolu.ca For example, combining the high sensitivity of fluorescence imaging with the deep tissue penetration of techniques like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) can enhance diagnostic accuracy and provide better insights into biological processes. wikipedia.orgsigmaaldrich.com
Nanoparticles have emerged as promising platforms for developing multimodal imaging and diagnostic agents. wikipedia.orgsigmaaldrich.comlabsolu.ca Their inherent structure allows for the incorporation of multiple imaging components or contrast agents within a single entity. sigmaaldrich.com Cy5 and its derivatives, such as Cy5.5, have been successfully integrated into nanoparticle-based systems or conjugated to targeting ligands for multimodal applications. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.calabsolu.ca For instance, Cy5.5 has been used in conjunction with other modalities in targeted nanoplatforms for tumor imaging. wikipedia.orgfishersci.calabsolu.ca Liposomes and silica (B1680970) nanoparticles are examples of nanomaterials that can be functionalized with fluorophores like Cy5 for multimodal imaging. sigmaaldrich.com
By conjugating this compound to targeting vectors (e.g., antibodies, peptides, or small molecules) or to various types of nanoparticles (e.g., polymeric nanoparticles, liposomes, or inorganic nanoparticles) via click chemistry, researchers can create probes that combine the excellent fluorescence properties of Cy5 with the capabilities of other imaging modalities. nih.govnih.govfishersci.fi This allows for the development of agents capable of, for example, fluorescence imaging for high-resolution visualization at the cellular level and MRI or PET for macroscopic tissue imaging and quantification. The ability to site-specifically attach this compound to pre-functionalized platforms using bioorthogonal click chemistry ensures controlled loading and potentially improved probe performance.
The integration of this compound into such platforms holds significant potential for advancing diagnostic tools, enabling earlier disease detection, more accurate staging, and improved monitoring of therapeutic responses. cenmed.comsci-toys.com
Computational Modeling and Rational Design in this compound Probe Development
The development of effective and specific probes, including those based on this compound, increasingly relies on rational design methodologies supported by computational modeling. Rational design involves a deliberate and systematic approach to probe development, considering the desired properties and biological target from the outset. fishersci.finih.govcenmed.comnih.gov
Computational modeling techniques, such as classical molecular dynamics (MD) simulations, provide powerful tools to gain atomic-level insights into the behavior of molecules and their interactions. nih.govcenmed.com These simulations can help predict important characteristics such as the structural arrangement of molecules, binding affinities, and conformational preferences. fishersci.finih.govcenmed.comnih.gov
Furthermore, computational approaches can assist in understanding and optimizing the bioorthogonal conjugation reaction itself when involving this compound. Modeling can provide insights into reaction kinetics and potential side reactions within complex biological environments, helping to refine reaction conditions or design modified alkyne or azide partners for improved efficiency and specificity.
While specific computational modeling studies focused solely on this compound were not extensively highlighted in the search results, the general principles of using computational methods and rational design for developing fluorescent probes and bioconjugates are well-established and directly applicable. fishersci.finih.gov These approaches enable a more efficient and informed design process, reducing the need for extensive experimental screening and accelerating the development of novel this compound-based probes with tailored properties for specific research and diagnostic applications.
Q & A
Q. What strategies optimize literature searches for emerging applications of this compound?
- Methodological Answer :
- Keyword Optimization : Combine terms like "Cy5-alkyne," "bioorthogonal labeling," and "in vivo imaging" with Boolean operators in PubMed/Scopus .
- Citation Tracking : Use tools like Web of Science to follow seminal papers (e.g., Kolb et al., 2001) and identify recent reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
